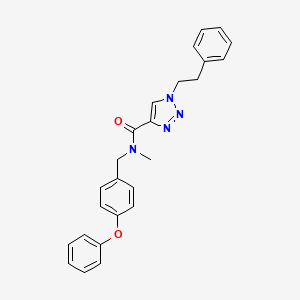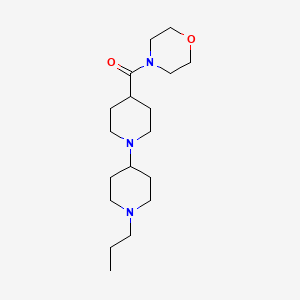![molecular formula C24H35N3O2 B3789098 1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3789098.png)
1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol
Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a pyridine ring, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexyl(methyl)amino group: This can be achieved by reacting cyclohexylamine with formaldehyde and a methylating agent under controlled conditions.
Synthesis of the pyridin-3-ylethylamino group: This involves the reaction of 3-bromopyridine with ethylamine, followed by further functionalization.
Coupling of intermediates: The final step involves coupling the cyclohexyl(methyl)amino intermediate with the pyridin-3-ylethylamino intermediate using a suitable coupling agent, such as a carbodiimide, under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but typically include binding to active sites or allosteric sites on proteins, altering their conformation and function.
Comparison with Similar Compounds
1-[Cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol can be compared with other similar compounds, such as:
1-[Cyclohexyl(methyl)amino]-3-[3-(phenoxy)propan-2-ol]: Lacks the pyridine ring, making it less versatile in certain applications.
1-[Cyclohexyl(methyl)amino]-3-[3-(pyridin-3-yl)propan-2-ol]: Lacks the phenoxy group, affecting its binding properties and reactivity.
1-[Cyclohexyl(methyl)amino]-3-[3-(pyridin-2-ylethylamino)methyl]phenoxy]propan-2-ol: Similar structure but with a different position of the pyridine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-27(22-9-3-2-4-10-22)18-23(28)19-29-24-11-5-7-21(15-24)17-26-14-12-20-8-6-13-25-16-20/h5-8,11,13,15-16,22-23,26,28H,2-4,9-10,12,14,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCRTZWRMYLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CNCCC2=CN=CC=C2)O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S*,4S*)-1-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3789017.png)
![N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B3789021.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3789036.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B3789043.png)
![5-(3-methoxyphenyl)-N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine](/img/structure/B3789048.png)
![1-(2-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3789054.png)
![{4-benzyl-1-[2-(2-furyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3789064.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3789078.png)
![5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-(pyrazin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3789084.png)
![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B3789119.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B3789126.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxypropyl)benzamide](/img/structure/B3789129.png)
